molecular formula C28H32ClN3O6 B589057 rac Benidipine-d5 Hydrochloride CAS No. 1329633-88-6

rac Benidipine-d5 Hydrochloride

Cat. No.: B589057
CAS No.: 1329633-88-6
M. Wt: 547.06
InChI Key: KILKDKRQBYMKQX-JHOPYRTESA-N
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Description

rac Benidipine-d5 Hydrochloride: is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of benidipine, a dihydropyridine calcium channel blocker used to treat hypertension and angina pectoris. The compound has the molecular formula C28H26D5N3O6·HCl and a molecular weight of 547.054 .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

rac Benidipine-d5 Hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a calcium channel blocker, it inhibits the influx of calcium ions through L-type, N-type, and T-type calcium channels. This inhibition affects the activity of enzymes such as protein kinase C and calmodulin-dependent kinase, which are involved in calcium signaling pathways . Additionally, this compound interacts with nitric oxide synthase, enhancing nitric oxide production and contributing to its vasodilatory effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By blocking calcium channels, it reduces intracellular calcium levels, leading to decreased activation of calcium-dependent enzymes and proteins . This reduction in calcium signaling affects gene expression by modulating transcription factors such as NF-κB and CREB. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with calcium channels. By binding to the α1 subunit of L-type, N-type, and T-type calcium channels, it inhibits calcium ion influx, leading to vasodilation and reduced blood pressure . Additionally, this compound modulates the activity of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which are involved in its metabolism . This modulation affects the drug’s pharmacokinetics and contributes to its long-lasting effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound exhibits a slow onset but long-lasting antihypertensive effect, which is attributed to its retention in the plasma membrane and slow elimination from the body . Studies have shown that this compound remains stable under various conditions, with minimal degradation observed over extended periods . Long-term effects on cellular function include sustained vasodilation and reduced oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces blood pressure without significant adverse effects . At high doses, this compound can cause toxic effects, including impaired immune responses and increased susceptibility to infections . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative N-dealkylation, hydrolysis of the ester moiety, and dehydrogenation . These metabolic processes result in the formation of various metabolites, which are further processed and excreted from the body. The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of other metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s high affinity for cell membranes allows it to accumulate in target tissues, such as vascular smooth muscle cells . This accumulation enhances its therapeutic effects by ensuring sustained inhibition of calcium channels. Additionally, this compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular weight .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the plasma membrane, where it interacts with calcium channels to exert its effects . Post-translational modifications, such as phosphorylation, may influence its targeting to specific compartments or organelles. The subcellular localization of this compound is crucial for its role in modulating calcium signaling and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Benidipine-d5 Hydrochloride involves the incorporation of deuterium atoms into the benidipine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically produced in specialized facilities equipped to handle stable isotopes and ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: rac Benidipine-d5 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac Benidipine-d5 Hydrochloride is widely used in scientific research, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in analytical studies. This feature sets it apart from other similar compounds that lack isotopic labeling .

Properties

IUPAC Name

3-O-methyl 5-O-[(3R)-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-3-yl] (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m1./s1/i4D,5D,6D,9D,10D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILKDKRQBYMKQX-JHOPYRTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC[C@H](C2)OC(=O)C3=C(NC(=C([C@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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